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Experimental Data on SAR156497

Get Quote

The primary data comes from a 2017 study that included SAR156497 as a reference control compound. The

experiments were conducted in the HCT116 colon carcinoma cell line [1].

The table below summarizes the key quantitative findings from this study:

Experimental SAR156497 .
Assay Type Context & Comparison

Measure Result
Biochemical Pan-Aurora Kinase Not explicitly Described as a highly selective pan-
Assay Inhibition (IC50) stated for Aurora inhibitor used as a control

Cellular Activity

Cell Viability
(Cytotoxicity)

Inhibition of Aurora B
(pHH3 S10) in
HCT116 cells

IC50 in HCT116 cells

SAR156497 in text

~40-50 nM
(estimated from
graph)

3700 + 2000 nM

[1].

Inhibited histone H3
phosphorylation, a biomarker of
Aurora B activity [1].

Measured via Cell Titer Glo assay
after 72-hour treatment [1].
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Experimental SAR156497 .
Assay Type Context & Comparison
Measure Result
Cell Cycle Phenotypic Outcome Induced polyploidy  Treated with 500 nM for 48 hours;
Analysis in HCT116 cells (>4N DNA content)  consistent with cellular Aurora B

inhibition and failed cytokinesis [1].

Detailed Experimental Protocols

The study provided details on the key methodologies used to generate the above data [1]:

e Cell Viability Assay: Cell viability was assessed using the Cell Titer-Glo Luminescent Cell
Viability Assay. Cells were treated in a 96-well plate format, and luminescence was measured after
72 hours of compound exposure. Results are presented as IC50 values (mean + standard error) from
triplicate measurements.

¢ Cell Cycle Analysis by Flow Cytometry: HCT116 cells were treated with a 500 nM concentration of
the compounds for 48 hours. Following treatment, cells were fixed, stained with propidium iodide,
and analyzed using fluorescence-activated cell sorting (FACS) to determine DNA content and
assess cell cycle distribution.

e Biomarker Inhibition by Western Blot: To measure cellular target engagement, HCT116 cells were
treated with the compounds. Cellular proteins were then extracted, separated by gel electrophoresis,
and transferred to membranes. The membranes were probed with specific antibodies to detect:

o Phospho-Histone H3 (Ser10) as a direct biomarker of Aurora B kinase activity.
o Total protein levels were used as loading controls.

Mechanism of Action & Biological Context

SAR156497 is a highly selective pan-Aurora kinase inhibitor, meaning it inhibits Aurora A, B, and C
kinases with high specificity and minimal off-target activity [1]. The following diagram illustrates the

mechanism by which its inhibition leads to the observed cellular effects in models like HCT116.
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Research Context and Data Limitations

It is important to interpret the data with the following context:

¢ Limited Dataset: The information presented is primarily from a single study where SAR156497 was
used as a control compound, not the main subject of investigation. This limits the depth of available
data.

e Lack of Direct Comparisons: The search did not yield studies that directly compare SAR156497's
efficacy head-to-head with other Aurora kinase inhibitors (like alisertib) specifically in colon
adenocarcinoma in vivo models.

¢ Clinical Development Status: The available literature suggests that the clinical development of
Aurora kinase inhibitors for solid tumors like colon cancer has been challenging, often due to on-
target bone marrow toxicity [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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